2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
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Overview
Description
2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine is a quinoline derivative known for its significant pharmacological properties. . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the reaction of 2-chloroquinoline with 4-methoxyaniline. This reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 1-pentanol . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like phenylhydrazine in the presence of a base such as sodium carbonate are commonly used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the quinoline ring .
Scientific Research Applications
2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the induction of apoptosis in cancer cells . The compound’s ability to bind to specific proteins and disrupt their function is central to its biological activity.
Comparison with Similar Compounds
- 2-Chloro-N-(4-ethoxyphenyl)quinolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinolin-4-amine
Comparison: Compared to its analogs, 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methoxy group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)18-15-10-16(17)19-14-5-3-2-4-13(14)15/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQUGOKGBUDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837734 |
Source
|
Record name | 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20837734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824935-60-6 |
Source
|
Record name | 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20837734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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